REACTION_CXSMILES
|
[CH2:1]([CH:5]([C:11]([O:13]CC)=[O:12])[C:6]([O:8]CC)=[O:7])[CH:2]([CH3:4])[CH3:3].[OH-].[K+]>CCO.O>[CH2:1]([CH:5]([C:11]([OH:13])=[O:12])[C:6]([OH:8])=[O:7])[CH:2]([CH3:4])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
8.34 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with CH3Cl
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
it was extracted with CHCl3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further continuously extracted with CHCl3 overnight
|
Duration
|
8 (± 8) h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 33.9 mmol | |
AMOUNT: MASS | 5.44 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |